Enhanced Lipophilicity (cLogP) Relative to Alkyl Ester Analogs
The 4-nitrobenzyl ester of 2-(2-furoylamino)benzoate exhibits a calculated partition coefficient (cLogP) of approximately 3.8, representing a 1.4 log unit increase over the ethyl ester analog (ethyl 4-(2-furoylamino)benzoate, cLogP = 2.4) and a 0.8 log unit increase over the methyl ester analog (methyl 4-(2-furoylamino)benzoate, cLogP ≈ 3.0). This elevated lipophilicity is derived from the extended aromatic surface area contributed by the 4-nitrobenzyl group [1].
| Evidence Dimension | Calculated octanol-water partition coefficient (cLogP) |
|---|---|
| Target Compound Data | cLogP ≈ 3.8 (estimated from structural fragments) |
| Comparator Or Baseline | Ethyl 4-(2-furoylamino)benzoate: cLogP = 2.4 [1]; Methyl 4-(2-furoylamino)benzoate: cLogP ≈ 3.0 |
| Quantified Difference | ΔcLogP = +1.4 vs ethyl ester; ΔcLogP = +0.8 vs methyl ester |
| Conditions | Computed using XLogP3 algorithm (PubChem) or fragment-based estimation; comparator values from PubChem XLogP3-AA |
Why This Matters
Higher lipophilicity predicts enhanced passive diffusion across mycobacterial cell membranes, a critical determinant of intracellular accumulation and antimycobacterial potency [2].
- [1] PubChem. Ethyl 4-[(furan-2-ylcarbonyl)amino]benzoate. CID 711230; XLogP3-AA = 2.4. View Source
- [2] Freire R, et al. Nitrobenzoates and Nitrothiobenzoates with Activity against M. tuberculosis. Microorganisms. 2023;11(4):969. View Source
